molecular formula C23H26N4O4 B2613179 N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932475-77-9

N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2613179
CAS RN: 932475-77-9
M. Wt: 422.485
InChI Key: PLEWERRERMOAPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Evaluation : A series of spirothiazolidinone derivatives, structurally related to the queried compound, were synthesized and demonstrated strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating potential as antiviral agents (Apaydın et al., 2020).
  • Antimicrobial Activity : New analogs of triazolophthalazines, similar in their complex heterocyclic structures, showed antimicrobial activities, suggesting the versatility of such compounds in developing antibacterial and anticancer agents (Kumar et al., 2019).

Analgesic and Anti-inflammatory Activities

  • Novel quinazolinyl acetamides synthesized for analgesic and anti-inflammatory evaluations revealed compounds with significant activities, presenting a therapeutic potential in pain and inflammation management (Alagarsamy et al., 2015).

Anticancer Activity

  • Synthesis of new analogs targeting cancer cell lines highlighted the potential of specific structurally related compounds for cancer treatment. Among these, certain compounds exhibited significant inhibitory activity against the HCT 116 cancer cell line, underscoring the therapeutic potential of these molecules in oncology (Kumar et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-18-9-8-17(14-19(18)31-2)24-20(28)15-27-12-10-23(11-13-27)25-21(22(29)26-23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEWERRERMOAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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